

Rebastinib pharmacokinetics versus other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

[Get Quote](#)

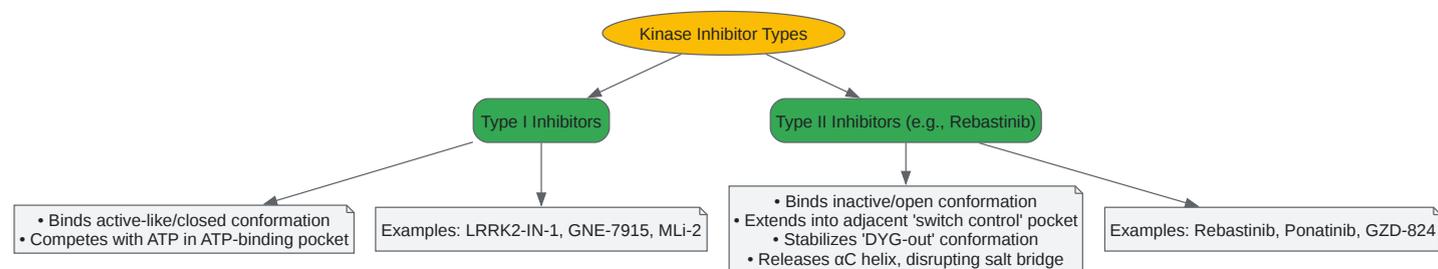
Rebastinib at a Glance

The table below summarizes the core characteristics of **rebastinib** based on the available information.

Feature	Description
Inhibitor Type	Type II tyrosine kinase inhibitor; "switch control" inhibitor [1] [2].
Primary Targets	BCR-ABL1, FLT3, TIE2, and CDK16 [1] [3] [4].
Key Mechanism	Binds inactive kinase conformation, penetrates switch control pocket, blocks activation regardless of phosphorylation state [1].
Clinical Dosing	50 mg or 100 mg orally, twice daily, in combination with chemotherapy for metastatic breast cancer [5] [4].
Common Adverse Events	Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [5] [4].

Mechanism of Action: Type II vs. Type I Inhibitors

Rebastinib's key differentiating feature is its action as a **type II kinase inhibitor**, which is distinct from the more common type I inhibitors. The following diagram illustrates their different binding modes and conformational impacts on the kinase target.



[Click to download full resolution via product page](#)

This unique mechanism is significant for several reasons:

- **Overcoming Resistance:** It allows **rebastinib** to inhibit mutant kinases, including the **T315I mutation in BCR-ABL1**, which confers resistance to many other TKIs [1].
- **Prolonged Effect:** Binding into the deeply embedded switch pocket may result in **longer off-rates** (longer duration of action) compared to ATP-competitive inhibitors [1].
- **Functional Consequences:** In cellular models, stabilizing the inactive conformation can lead to effects distinct from type I inhibitors, such as not inducing dephosphorylation of certain LRRK2 biomarker sites and potentially restoring motor protein movement blocked by LRRK2 [2].

Rebastinib in Clinical Development

The table below compares **rebastinib**'s application in different clinical and preclinical contexts, highlighting its transition from initial targets to its current promising pathway.

Condition / Context	Key Findings & Status	Comparator Inhibitors
HER2-Negative Metastatic Breast Cancer	Phase Ib: Combination with paclitaxel or eribulin. RP2D: 50 or 100 mg twice daily. Pharmacodynamic evidence of TIE2 blockade; objective response in 22% of evaluable patients [5] [4].	Paclitaxel, Eribulin
Chronic Myeloid Leukemia (CML) & Acute Myeloid Leukemia (AML)	Phase I: MTD 150 mg twice daily (tablet). Showed complete hematologic responses in CML (including T315I mutation). Insufficient clinical benefit for continued development [1].	Ponatinib (effective vs. T315I) [1]
Triple-Negative Breast Cancer (Preclinical)	In vivo studies: Confirmed antitumor activity and high oral bioavailability. Suggests multiple mechanisms beyond CDK16 inhibition [3].	N/A
Parkinson's Disease (Research Tool)	Used as a broad-spectrum type II inhibitor in structural studies of LRRK2. Serves as a template for designing more selective type II inhibitors [6] [2].	GZD-824, Ponatinib [6] [2]

Key Experimental Protocols Cited

To evaluate **rebastinib**'s profile, researchers have employed several sophisticated methods:

- **Cryo-Electron Microscopy (Cryo-EM):** Used to determine near-atomic-resolution structures of LRRK2 in complex with **rebastinib**. This method involves freezing the protein-inhibitor complex in vitreous ice and using electron microscopy and image processing to generate 3D structures, revealing the precise binding pose and conformational changes induced by the inhibitor [6].
- **In Vitro Kinase Assay:** The **ADP-Glo kinase assay** is a common method to measure IC₅₀ values. It monitors ATP consumption during the kinase reaction, quantifying the remaining ATP after the reaction is complete. A luminescent signal is generated proportional to the amount of ADP produced, which serves as a measure of kinase activity [6].
- **Pharmacodynamic Analysis in Clinical Trials:** In the breast cancer phase Ib trial, evidence of **TIE2 kinase inhibition** was demonstrated by measuring a significant increase in plasma **angiopoietin-2 levels**, a biomarker indicating successful target engagement [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Phase 1 dose-finding study of rebastinib (DCC-2036) in ... [haematologica.org]
2. Type-II kinase inhibitors that target Parkinson's Disease ... [pmc.ncbi.nlm.nih.gov]
3. The Suppressive Effect of Rebastinib on Triple-negative ... [ar.iiarjournals.org]
4. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [scholars.mssm.edu]
5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacology of LRRK2 with type I and II kinase inhibitors ... [nature.com]

To cite this document: Smolecule. [Rebastinib pharmacokinetics versus other kinase inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547894#rebastinib-pharmacokinetics-versus-other-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com